molecular formula C8H6BrF3O2 B1294247 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene CAS No. 848360-85-0

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1294247
CAS No.: 848360-85-0
M. Wt: 271.03 g/mol
InChI Key: XUQRLMCZVKFXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of Grignard reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents like magnesium in dry ether for Grignard formation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of organomagnesium compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The trifluoromethoxy group can influence the reactivity of the benzene ring by withdrawing electron density, making the ring more susceptible to electrophilic attack.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene

Comparison: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The combination of these substituents can lead to unique applications in synthesis and material science.

Properties

IUPAC Name

1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRLMCZVKFXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650405
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-85-0
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848360-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.